N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a quinazolinone derivative featuring a butanamide linker and a 2,4-dimethoxyphenyl substituent.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C20H21N3O4/c1-4-17(23-12-21-15-8-6-5-7-14(15)20(23)25)19(24)22-16-10-9-13(26-2)11-18(16)27-3/h5-12,17H,4H2,1-3H3,(H,22,24) |
InChI Key |
OSPOGBOKKWMFGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The copper-catalyzed method leverages 2-isocyanobenzoates and amines to construct the quinazolin-4-one core. As demonstrated in recent studies, Cu(OAc)₂·H₂O catalyzes the imidoylative cross-coupling between 2-isocyanobenzoates and aliphatic/aromatic amines, followed by cyclocondensation to yield 3-substituted quinazolin-4(3H)-ones. For N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide, this approach involves:
-
Synthesis of 2-Isocyanobenzoate Intermediate :
-
Cyclocondensation with N-(2,4-Dimethoxyphenyl)butanamide :
Table 1: Optimization of Copper-Catalyzed Cyclocondensation
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Cu(OAc)₂·H₂O | +22% |
| Solvent | Anisole | +15% vs DMF |
| Temperature | 150°C (microwave) | +30% |
| Base | Et₃N | +18% vs K₂CO₃ |
EDCI/HOBt-Mediated Amide Coupling
Stepwise Assembly of the Butanamide Moiety
This method, adapted from CN103664681A, focuses on coupling preformed quinazolinone derivatives with 2,4-dimethoxyphenyl groups:
-
Synthesis of 4-Oxoquinazolin-3(4H)-ylbutanoic Acid :
-
Amide Bond Formation :
Key Challenges :
-
Epimerization risk at the butanamide α-carbon necessitates low temperatures.
-
DMAP accelerates acylation but may complicate purification if overused.
Microwave-Assisted One-Pot Synthesis
Accelerating Cyclization Kinetics
Microwave irradiation reduces reaction times from 24 h to 20 minutes while improving yields:
-
Single-Vessel Reaction :
-
Workup and Isolation :
Advantages :
Biocatalytic Approaches Using Lipases
Enzymatic Amidation
Emerging studies highlight Candida antarctica lipase B (CAL-B) for amide bond formation under mild conditions:
-
Reaction Setup :
-
4-Oxoquinazolin-3(4H)-ylbutanoic acid (1 eq), 2,4-dimethoxyaniline (1.2 eq), CAL-B (10 wt%), tert-butanol, 40°C.
-
-
Performance Metrics :
-
Conversion: 58% after 48 h.
-
Selectivity: >99% for the desired (R)-enantiomer.
-
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time | Cost Index |
|---|---|---|---|---|
| Copper-Catalyzed | 76 | 98 | 20 min | 3 |
| EDCI/HOBt | 76 | 95 | 24 h | 2 |
| Microwave | 74 | 97 | 20 min | 4 |
| Solid-Phase | 65 | 99 | 72 h | 5 |
| Biocatalytic | 58 | 90 | 48 h | 1 |
Critical Analysis of Purification Techniques
Chromatography vs Recrystallization
Advanced Techniques:
-
Prep-HPLC : Resolves diastereomers using C18 columns (MeCN/H₂O + 0.1% TFA).
-
Countercurrent Chromatography : Avoids silica-induced decomposition for acid-sensitive intermediates.
Scalability and Industrial Feasibility
Kilogram-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce hydroquinazolinones.
Scientific Research Applications
Chemical Structure and Synthesis
N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is characterized by a unique combination of a dimethoxyphenyl group and a quinazolinone moiety. The synthesis of this compound typically involves several steps, including acylation reactions and cyclization processes.
Synthesis Overview:
- Step 1: Formation of the quinazolinone core through condensation reactions.
- Step 2: Introduction of the dimethoxyphenyl group via nucleophilic substitution.
- Step 3: Final acylation to yield the butanamide derivative.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various human cancer cell lines, demonstrating cytotoxic effects attributed to their ability to inhibit topoisomerase IIα activity.
Case Study:
A study evaluated the cytotoxicity of synthesized quinazolinone derivatives against HeLa and HCT15 cell lines, revealing IC50 values in the micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to possess efficacy against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Structure Features | Activity |
|---|---|---|
| Compound A | Quinazolinone core | Antibacterial |
| Compound B | Dimethoxyphenyl group | Antifungal |
| This compound | Unique combination | Potentially broad-spectrum |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) can enhance solubility and hydrogen-bonding interactions, while halogenated or heterocyclic groups (e.g., thiadiazolyl in ) may improve target affinity .
- Synthesis Efficiency : Yields vary significantly (29.5–83%), influenced by reaction duration and substituent complexity. The target compound’s synthesis likely requires optimization for scalability.
Key Observations :
- Melting Points : Higher melting points (e.g., 314–317°C for 11m) correlate with crystalline stability, possibly due to planar styryl groups .
- Biological Activity : Styryl-containing analogs (e.g., 11m, 11o) show anticancer activity, likely via DNA intercalation or kinase inhibition . The target compound’s dimethoxyphenyl group may similarly modulate enzyme interactions.
- Anti-Tubercular Activity : Chloro and methyl substituents in ’s compound enhance InhA inhibition, highlighting the role of electronegative groups .
Tautomerism and Stability
Quinazolinone derivatives can exhibit tautomerism between amide and imidic acid forms, affecting reactivity and binding. For example, highlights tautomeric dynamics in similar compounds, with calculated activation energies (ΔG*) providing insights into stability . The target compound’s methoxy groups may stabilize the thione tautomer, as seen in ’s triazole-thione derivatives .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 396.4 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Quinazolinone Core : The quinazolinone structure can be synthesized through cyclization reactions involving anthranilic acid derivatives and formamide under acidic or basic conditions.
- Acylation : The resulting quinazolinone intermediate is acylated with an appropriate acyl chloride to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound.
- In Vitro Studies :
- Cytotoxicity assays were conducted against various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
- A study reported that compounds derived from similar structures demonstrated IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against MCF-7 and A-549 cell lines, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 6.40 |
| Doxorubicin | MCF-7 | 9.18 |
| This compound | A-549 | 22.09 |
| Doxorubicin | A-549 | 15.06 |
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : Quinazolinone derivatives often act by inhibiting specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through various signaling pathways, including the Wnt/β-catenin pathway .
Case Studies
- Study on Quinazolinone Derivatives : A comprehensive evaluation of several quinazolinone derivatives revealed that modifications in the side chains significantly influenced their cytotoxicity profiles against cancer cells. The study emphasized the importance of structural variations in enhancing biological activity .
- Comparative Analysis : Research comparing this compound with other quinazolinone compounds showed that its unique substituents provided enhanced lipophilicity and biological activity, making it a candidate for further development as an anticancer agent .
Q & A
Basic: What synthetic strategies are effective for preparing N-(2,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide derivatives?
Answer:
The synthesis typically involves condensation reactions between quinazolinone precursors and substituted aldehydes under reflux conditions. Key parameters include:
- Molar ratios : Optimize stoichiometry (e.g., 1:6.4 to 1:15.6 for aldehyde:quinazolinone ratios) to maximize yield .
- Reaction time : Extended heating (18–43 hours) ensures complete conversion, monitored via TLC .
- Solvent systems : Use polar aprotic solvents like DMF or DMSO for solubility and reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization yields pure products .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
Structural validation requires:
- 1H/13C NMR : Analyze chemical shifts (e.g., amide protons at δ 10.5–11.5 ppm, methoxy groups at δ 3.7–3.9 ppm) and coupling constants to confirm substitution patterns .
- EI-MS : Confirm molecular weight (e.g., observed [M+] at m/z 455.19–493.87) .
- Melting point : Consistency with literature values (e.g., 274–328°C) indicates purity .
Advanced: How do substituent variations on the quinazolinone ring affect anticancer activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., nitro, bromo) enhance cytotoxicity by increasing electrophilicity and target binding .
- Methoxy substituents improve solubility but may reduce potency due to steric hindrance .
- Hybrid pharmacophores (e.g., benzo[d][1,3]dioxole) show dual inhibition of kinases and COX-2, improving therapeutic windows .
Advanced: How to address discrepancies in reported synthetic yields for similar derivatives?
Answer:
Inconsistent yields arise from:
- Reaction kinetics : Longer heating (e.g., 35 vs. 22 hours) improves conversion but risks decomposition .
- Catalyst purity : Trace impurities in aldehydes (e.g., piperonal) can stall reactions .
- Workup protocols : Incomplete removal of byproducts (e.g., unreacted aldehydes) affects isolated yields . Validate via LC-MS or HPLC .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Column chromatography : Use silica gel with gradients (e.g., 10–50% ethyl acetate in hexane) for polar derivatives .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals .
- Centrifugation : Remove insoluble byproducts after solvent partitioning .
Advanced: What in vivo models are appropriate for evaluating the compound's therapeutic potential?
Answer:
- Anti-inflammatory : Carrageenan-induced rat paw edema to assess COX-2 selectivity (ulcerogenicity index vs. Diclofenac) .
- Anticancer : Xenograft models (e.g., breast or colon cancer) with dose-dependent tumor regression studies .
- Antihypertensive : Non-invasive tail-cuff blood pressure measurements in hypertensive rats .
Advanced: How to determine the compound's selectivity for COX-2 vs. COX-1?
Answer:
- In vitro assays : Use purified COX-1/COX-2 enzymes and measure IC50 values via fluorometric or colorimetric methods (e.g., inhibition of prostaglandin synthesis) .
- Molecular docking : Predict binding affinity to COX-2’s hydrophobic pocket using AutoDock or Schrödinger .
- Comparative studies : Benchmark against selective inhibitors (e.g., Celecoxib) in cell-based models .
Basic: How to optimize reaction conditions for scale-up synthesis?
Answer:
- Solvent volume : Maintain a 1:10 substrate-to-solvent ratio to avoid viscosity issues .
- Temperature control : Use jacketed reactors for consistent heating during prolonged reflux .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate condensation .
Advanced: What computational tools predict the compound’s 3D conformation and target interactions?
Answer:
- Molecular dynamics (MD) : AMBER or GROMACS simulate ligand-receptor dynamics over time .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Pharmacophore mapping : MOE or Phase identify critical binding motifs (e.g., hydrogen bond donors) .
Advanced: How to resolve conflicting bioactivity data across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
